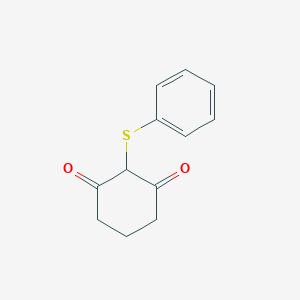

2-(Phenylsulfanyl)-1,3-cyclohexanedione

Description

Properties

Molecular Formula |

C12H12O2S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

2-phenylsulfanylcyclohexane-1,3-dione |

InChI |

InChI=1S/C12H12O2S/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2 |

InChI Key |

GSZIVGBOSMBPOG-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and agrochemical activities of 1,3-cyclohexanedione derivatives are highly dependent on substituent chemistry. Key analogues include:

Structural Insights :

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and sulfonyl (-SO₂) groups in NTBC and mesotrione enhance HPPD binding via electron-deficient aromatic interactions .

- Sulfur-Containing Groups: The phenylsulfanyl group in the target compound may act as a redox-active moiety, differing from the non-reactive sulfonyl groups in mesotrione. This could enable antioxidant or pro-oxidant effects in biological systems.

- Bulkier Substituents : Tembotrione’s trifluoroethoxymethyl group improves herbicidal selectivity by optimizing steric interactions with plant HPPD .

Hypothetical Activity of this compound :

Metabolic and Toxicity Profiles

- NTBC : Minimal human toxicity but induces corneal opacities in rats at high doses (>10 mg/kg) .

- Mesotrione: Rapidly metabolized in mammals to non-toxic derivatives (e.g., 4-methylsulfonylbenzoic acid) .

- Sethoxydim: Low acute toxicity (rat LD₅₀ >3,000 mg/kg) but may inhibit fatty acid biosynthesis in non-target organisms .

Predicted Metabolism of this compound :

- Sulfur oxidation to sulfone or cleavage of the C-S bond could generate metabolites like phenylsulfonic acid or cyclohexanedione derivatives .

Preparation Methods

Reaction Design and Mechanistic Insights

The propargylation of 1,3-cyclohexanedione with sulfur-containing propargyl alcohols represents a cornerstone methodology. As demonstrated by, scandium triflate (Sc(OTf)₃) serves as an effective Lewis acid catalyst, facilitating the coupling of 1,3-cyclohexanedione with propargyl alcohols bearing phenylsulfanyl substituents. The reaction proceeds via activation of the propargyl alcohol’s hydroxyl group by Sc(OTf)₃, followed by nucleophilic attack of the diketone’s enol tautomer at the propargyl carbon. Tetrabutylammonium hydrogensulfate (Bu₄NHSO₄) acts as a phase-transfer catalyst, enhancing the solubility of ionic intermediates in the nitromethane-water solvent system.

Optimized Reaction Conditions

Key parameters for maximizing yield and selectivity include:

-

Catalyst loading : 5 mol% Sc(OTf)₃ and 10 mol% Bu₄NHSO₄.

-

Solvent system : MeNO₂–H₂O (10:1 ratio) at reflux (≈110°C).

-

Reaction time : 10–60 minutes, monitored by HPLC for >98% conversion.

Under these conditions, the target 2-(phenylsulfanyl)-1,3-cyclohexanedione is isolated in 77% yield after chromatographic purification.

Table 1: Optimization of Propargylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (Sc(OTf)₃) | 5 mol% | Maximizes rate |

| Solvent | MeNO₂–H₂O (10:1) | Enhances solubility |

| Temperature | Reflux (110°C) | Accelerates kinetics |

| Time | 10–60 min | Balances conversion vs. side reactions |

Palladium-Catalyzed Transfer Hydrogenation for Precursor Synthesis

Synthesis of 1,3-Cyclohexanedione Precursor

The preparation of 1,3-cyclohexanedione, a critical precursor, employs a transfer hydrogenation strategy using resorcinol and sodium formate in the presence of 5% Pd/C. Key steps include:

-

Reaction setup : Resorcinol (1.0 equiv), sodium formate (1.25 equiv), and 5% Pd/C (1–5 wt%) in aqueous medium at pH 5–11.

-

Temperature profile : 40–70°C for 1–15 hours, achieving >98% conversion.

-

Work-up : Filtration to remove Pd/C, acidification to pH 3 with HCl, and salting-out with NaCl to precipitate the product (91% yield).

Functionalization via Sulfanylation

Post-synthesis of 1,3-cyclohexanedione, the introduction of the phenylsulfanyl group at the 2-position is achieved through:

-

Thiol-Michael addition : Treatment with thiophenol (PhSH) under basic conditions (e.g., K₂CO₃ in DMF).

-

Radical-mediated pathways : Using AIBN as an initiator and PhSH in refluxing toluene.

However, the Lewis acid-catalyzed propargylation method supersedes these approaches in regioselectivity and efficiency.

Comparative Analysis of Methodologies

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-(Phenylsulfanyl)-1,3-cyclohexanedione, and how should data discrepancies be resolved?

Answer: 1H NMR is a primary tool for structural confirmation, particularly for verifying the phenylsulfanyl substituent and cyclohexanedione backbone. Key peaks include aromatic protons (δ 6.6–7.2 ppm for the phenyl group) and ketone-adjacent protons (δ 2.2–2.8 ppm). For purity assessment, integrate non-overlapping signals (e.g., methylene protons at δ 1.8–2.1 ppm) and compare with theoretical values . Discrepancies in integration ratios may arise from residual solvents or impurities; repeat measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments) and cross-validate with high-resolution mass spectrometry (HRMS) or HPLC.

Q. How can synthetic routes for this compound be optimized for yield and scalability?

Answer: A two-step approach is recommended:

Friedel-Crafts acylation : React 1,3-cyclohexanedione with phenylsulfanyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the intermediate.

Cyclization : Use acid catalysis (H₂SO₄ or polyphosphoric acid) to stabilize the diketone structure .

Optimize solvent polarity (e.g., dichloromethane for step 1, toluene for step 2) and reaction time (monitor via TLC). Scale-up requires careful temperature control to avoid exothermic side reactions. Yields >70% are achievable with stoichiometric AlCl₃ and inert atmospheres.

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the role of this compound in microbial resistance mechanisms?

Answer:

- Genetic Knockouts : Construct hmgA (homogentisate 1,2-dioxygenase) deletion mutants in Pseudomonas aeruginosa to assess the compound’s impact on pyomelanin production. Use SOE-PCR for precise gene deletion and Southern blotting for validation .

- Efflux Pump Inhibition : Co-administer the compound with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to test if resistance is mediated by MexAB-OprM. Measure MIC shifts via broth microdilution .

- Metabolite Profiling : Use LC-MS to quantify homogentisic acid (HGA) accumulation in treated vs. untreated strains, linking resistance to HmgA dysfunction .

Q. How can conflicting data on the compound’s enzymatic inhibition be resolved?

Answer: Conflicting results (e.g., inhibition of pHPPD vs. HmgA) may arise from species-specific enzyme affinities. To resolve:

Enzyme Assays : Purify pHPPD (from plant models) and HmgA (from bacterial lysates) and test inhibition kinetics (IC₅₀) in vitro. Use spectrophotometric assays monitoring substrate depletion (e.g., HGA at 330 nm) .

Structural Docking : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of the compound with pHPPD (PDB: 1SQ5) and HmgA (homology models). Focus on active-site residues (e.g., Tyr257 in pHPPD) .

Q. What methodologies are suitable for analyzing the compound’s oxidative stability under varying environmental conditions?

Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40–60°C for 4–12 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts with HRMS .

- Oxidative Stressors : Expose to H₂O₂ (1–5 mM) or UV light (254 nm) to simulate photolytic degradation. Use ESR spectroscopy to detect free radical intermediates (e.g., thiyl radicals from the sulfanyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.